Arvanil, chemically known as N-arachidonoyl-vanillyl-amine, is a synthetic compound classified as an endocannabinoid and vanilloid hybrid. [] It serves as a potent agonist for both the transient receptor potential vanilloid 1 (TRPV1) receptor and the cannabinoid receptor type 1 (CB1). [, ] Arvanil is a structural analog of the endocannabinoid anandamide (AEA) and capsaicin, the pungent ingredient in chili peppers. [] In scientific research, Arvanil is utilized to study the effects of activating both CB1 and TRPV1 receptors and to explore potential therapeutic applications in various disease models.
The synthesis of arvanil involves several key steps, utilizing specific reagents and conditions to achieve the desired product. The detailed synthesis process is as follows:
This synthetic route highlights the importance of precise temperature control and reagent ratios to optimize yield and purity.
Arvanil's molecular structure can be described as follows:
The unique combination of these two moieties allows arvanil to exhibit dual receptor activity, engaging both cannabinoid and vanilloid pathways, which contributes to its analgesic properties .
Arvanil participates in various chemical reactions, particularly in biological systems where it interacts with specific receptors:
The mechanism of action for arvanil involves several key processes:
These mechanisms underline its potential utility in pain management and oncology.
Arvanil has several promising applications in scientific research and medicine:
Arvanil (N-arachidonoylvanillamine) is a synthetic hybrid molecule designed to integrate structural elements of the endocannabinoid anandamide (AEA) and the vanilloid capsaicin. This strategic fusion combines:
The amide bond linking these domains creates a metabolically stable scaffold that resists rapid hydrolysis by fatty acid amide hydrolase (FAAH), unlike endogenous anandamide [3] [7]. This hybridization aimed to exploit synergistic pathways between the endocannabinoid and endovanilloid systems, particularly for pain modulation and neuroprotection. Computational studies reveal that arvanil occupies a unique chemical space where its extended conformation allows simultaneous engagement with both CB1 and TRPV1 binding pockets, a feat not achievable by either parent compound alone [5] [10].
Table 1: Structural Components of Arvanil and Their Pharmacological Roles
Structural Element | Biological Origin | Key Interactions | Functional Role |
---|---|---|---|
Arachidonoyl chain | Anandamide (endocannabinoid) | Hydrophobic pocket in CB1 receptors | CB1 receptor affinity, membrane anchoring |
Vanillyl group | Capsaicin (vanilloid) | Hydrogen bonding with TRPV1 residues (Tyr511, Ser512) | TRPV1 activation, desensitization kinetics |
Amide linkage | Synthetic linker | Stabilizes conformation | Metabolic stability, resistance to FAAH |
Systematic modifications of arvanil’s structure have revealed critical SAR insights:
Table 2: Structure-Activity Relationships of Key Arvanil Analogues
Compound | Structural Modification | TRPV1 EC₅₀ (μM) | CB1 Kᵢ (μM) | AMT IC₅₀ (μM) | Primary Functional Change |
---|---|---|---|---|---|
Arvanil | Parent compound | 0.001-0.01 | 0.25-2.6 | 3.6 | Reference agonist |
O-2142 | Water-soluble derivative | 0.05 | >10 | 15.2 | Reduced CB1 activity, increased FAAH inhibition |
O-2093 | 3-chloro-4-hydroxybenzyl | >10 | 1.8 | 8.7 | TRPV1 inactivation, retained CB1 binding |
Urea-arvanil | Amide→urea replacement | 0.8 | >50 | 5.1 | CB1 affinity loss, potent FAAH inhibition (IC₅₀=2.0 μM) |
Arvanil exhibits nanomolar affinity for both targets, with nuanced functional consequences:
Functional crosstalk occurs when TRPV1 activation increases anandamide production, which subsequently activates CB1 receptors—a mechanism exploited in neuroprotective contexts [5] [8]. This polypharmacology enables unique physiological responses unattainable with single-target agents.
Table 3: Functional Comparison of Arvanil with Key Reference Compounds
Parameter | Arvanil | Anandamide | Capsaicin | Olvanil |
---|---|---|---|---|
TRPV1 potency | EC₅₀ = 1-10 nM | EC₅₀ = 1-10 μM | EC₅₀ = 10-100 nM | EC₅₀ = 20-50 nM |
CB1 affinity (Kᵢ) | 0.25-2.6 μM | 0.1-1.0 μM | >10 μM | 1.6 μM |
AMT inhibition | IC₅₀ = 3.6 μM | Substrate | Inactive | IC₅₀ = 9 μM |
FAAH inhibition | Moderate (IC₅₀ ~10 μM) | Substrate | Weak | Weak |
VGCC blockade | IC₅₀ = 2 μM | Inactive | IC₅₀ = 1-20 μM | Not reported |
Pungency | Low | None | High | None |
Key distinctions:
In melanoma models, arvanil demonstrates superior anti-proliferative effects (IC₅₀ = 4–10 μg/mL) compared to olvanil (IC₅₀ = 13–25 μg/mL), attributed to its enhanced dual-target engagement [6].
CAS No.: 15769-56-9
CAS No.: 210230-40-3
CAS No.: 485-18-7
CAS No.: 25468-09-1
CAS No.: 519-63-1